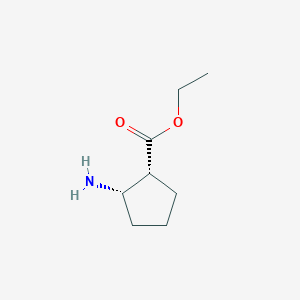
Antimony;gadolinium(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimony;gadolinium(3+) is a compound formed by the combination of antimony and gadolinium ions Antimony is a metalloid with the symbol Sb and atomic number 51, while gadolinium is a rare-earth metal with the symbol Gd and atomic number 64
准备方法
Synthetic Routes and Reaction Conditions: The preparation of antimony;gadolinium(3+) typically involves the reaction of antimony and gadolinium salts under controlled conditions. One common method is the solid-state reaction, where antimony and gadolinium oxides are mixed and heated at high temperatures to form the desired compound. Another method involves the use of a hydrothermal process, where the reactants are dissolved in water and subjected to high pressure and temperature to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of antimony;gadolinium(3+) may involve large-scale solid-state reactions or hydrothermal processes. The choice of method depends on factors such as the desired purity of the product, cost, and scalability of the process.
化学反应分析
Types of Reactions: Antimony;gadolinium(3+) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, gadolinium in the compound can react with oxygen to form gadolinium(III) oxide, while antimony can react with sulfur to form antimony sulfide.
Common Reagents and Conditions:
Oxidation: Gadolinium reacts with oxygen at elevated temperatures to form gadolinium(III) oxide.
Reduction: Antimony can be reduced using reducing agents such as hydrogen gas.
Substitution: The compound can undergo substitution reactions with halogens to form halides.
Major Products:
Oxidation: Gadolinium(III) oxide (Gd2O3)
Reduction: Elemental antimony (Sb)
Substitution: Gadolinium halides (e.g., GdCl3, GdBr3)
科学研究应用
Antimony;gadolinium(3+) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials with specific magnetic and electronic properties.
作用机制
The mechanism of action of antimony;gadolinium(3+) involves its interaction with molecular targets and pathways in biological systems. Gadolinium ions can interact with water molecules, enhancing the contrast in MRI scans. Additionally, the compound’s magnetic properties can influence cellular processes and molecular interactions, making it useful in various biomedical applications.
相似化合物的比较
Gadolinium(III) oxide (Gd2O3): A compound with similar magnetic properties used in MRI contrast agents.
Antimony sulfide (Sb2S3): A compound with applications in materials science and electronics.
Uniqueness: Antimony;gadolinium(3+) is unique due to the combination of properties from both antimony and gadolinium. This combination results in a compound with distinct magnetic, electronic, and catalytic properties, making it valuable for a wide range of applications.
属性
CAS 编号 |
12024-80-5 |
|---|---|
分子式 |
GdSb |
分子量 |
279.0 g/mol |
IUPAC 名称 |
stibanylidynegadolinium |
InChI |
InChI=1S/Gd.Sb |
InChI 键 |
IYUFCXCHSDHHAR-UHFFFAOYSA-N |
SMILES |
[Sb].[Gd+3] |
规范 SMILES |
[Sb]#[Gd] |
Key on ui other cas no. |
12024-80-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[4-(Dimethylamino)phenyl]benzaldehyde](/img/structure/B171118.png)






![2-Octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B171150.png)
![2-(4-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B171161.png)
![2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B171164.png)
